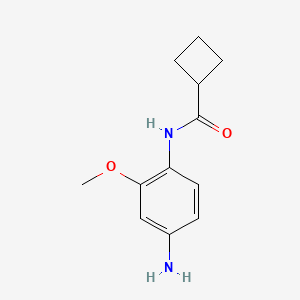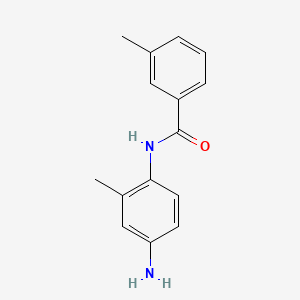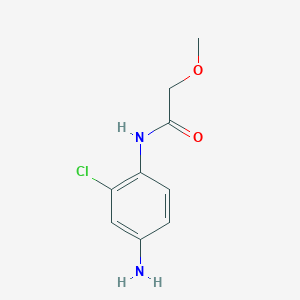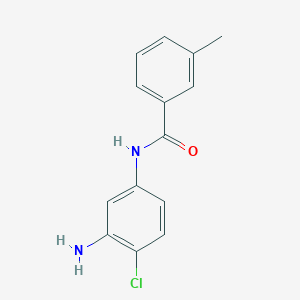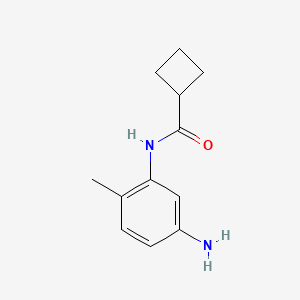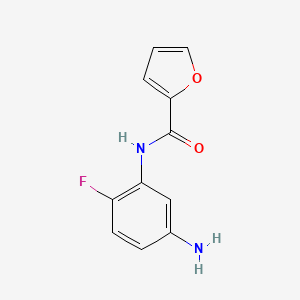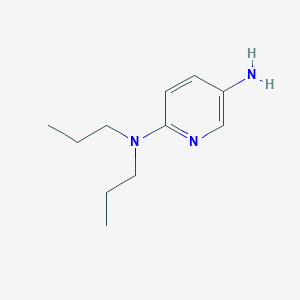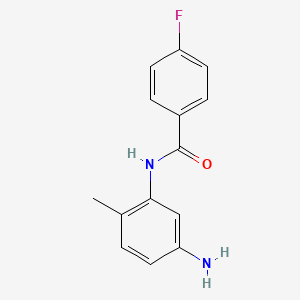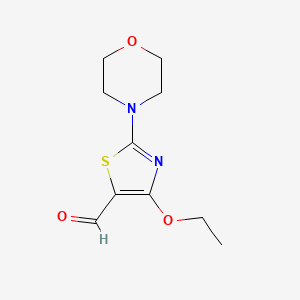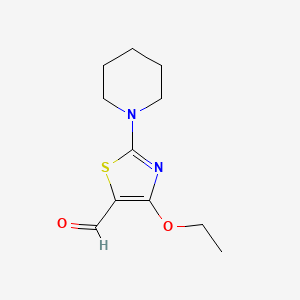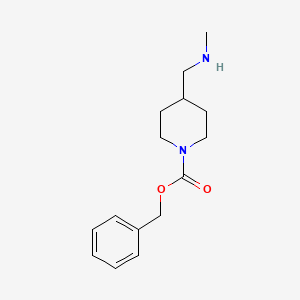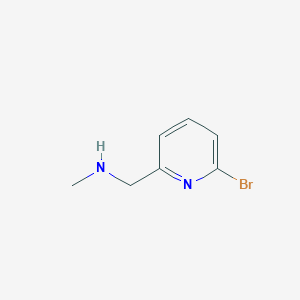
1-(6-溴吡啶-2-基)-N-甲基甲胺
概述
描述
6-BROMO-N-METHYLPYRID-2-YLMETHYLAMINE is a chemical compound that features a brominated pyridine ring attached to a methylated methanamine group
科学研究应用
6-BROMO-N-METHYLPYRID-2-YLMETHYLAMINE has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
安全和危害
生化分析
Biochemical Properties
1-(6-Bromopyridin-2-YL)-N-methylmethanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with deubiquitinating enzymes (DUBs) such as USP9x, USP5, USP14, and UCH37 . These interactions lead to the accumulation of polyubiquitinated proteins, which can influence various cellular processes. The nature of these interactions often involves inhibition of enzyme activity, which can have downstream effects on cellular functions.
Cellular Effects
1-(6-Bromopyridin-2-YL)-N-methylmethanamine has notable effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to reduce STAT activation stimulated by cytokines through the down-regulation of upstream JAK kinases . This modulation of signaling pathways can lead to changes in gene expression and alterations in cellular metabolism, impacting cell proliferation and apoptosis.
Molecular Mechanism
The molecular mechanism of 1-(6-Bromopyridin-2-YL)-N-methylmethanamine involves its binding interactions with biomolecules and its role in enzyme inhibition. It directly inhibits the activity of deubiquitinating enzymes, leading to the rapid accumulation of polyubiquitinated proteins . This accumulation can trigger the formation of aggresomes and induce apoptosis in tumor cells. Additionally, the compound’s ability to modulate gene expression through the inhibition of JAK-STAT signaling pathways further elucidates its molecular mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(6-Bromopyridin-2-YL)-N-methylmethanamine can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, such as being kept in a dark place and at low temperatures . Long-term exposure to the compound in in vitro or in vivo studies has demonstrated sustained effects on cellular processes, including prolonged inhibition of enzyme activity and persistent changes in gene expression.
Dosage Effects in Animal Models
The effects of 1-(6-Bromopyridin-2-YL)-N-methylmethanamine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as the inhibition of tumor cell proliferation and induction of apoptosis . At higher doses, toxic or adverse effects may be observed, including potential damage to normal cells and tissues. It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
1-(6-Bromopyridin-2-YL)-N-methylmethanamine is involved in specific metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound’s interactions with deubiquitinating enzymes suggest its role in the ubiquitin-proteasome pathway . This pathway is critical for protein degradation and regulation of various cellular processes. The compound’s impact on metabolic flux and metabolite levels can provide insights into its broader metabolic effects.
Transport and Distribution
The transport and distribution of 1-(6-Bromopyridin-2-YL)-N-methylmethanamine within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to permeate cell membranes and accumulate in specific cellular compartments is essential for its biological activity . Understanding its transport and distribution can help elucidate its mechanisms of action and potential therapeutic applications.
Subcellular Localization
The subcellular localization of 1-(6-Bromopyridin-2-YL)-N-methylmethanamine is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall biological effects.
准备方法
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 6-bromopyridine with methylamine under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using bromine or other brominating agents, followed by amination reactions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography .
化学反应分析
Types of Reactions: 6-BROMO-N-METHYLPYRID-2-YLMETHYLAMINE undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different functionalized compounds .
作用机制
The mechanism by which 6-BROMO-N-METHYLPYRID-2-YLMETHYLAMINE exerts its effects involves interactions with specific molecular targets. The brominated pyridine ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The methylmethanamine group may enhance the compound’s binding affinity and specificity .
相似化合物的比较
- (6-Bromopyridin-2-yl)methanol
- 2-Bromo-5-methylpyridine
- 2-(Bromomethyl)pyridine hydrobromide
Comparison: 6-BROMO-N-METHYLPYRID-2-YLMETHYLAMINE is unique due to the presence of both the brominated pyridine ring and the methylmethanamine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
属性
IUPAC Name |
1-(6-bromopyridin-2-yl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c1-9-5-6-3-2-4-7(8)10-6/h2-4,9H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXUZAQVJXNKSIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40594690 | |
| Record name | 1-(6-Bromopyridin-2-yl)-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40594690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
675109-37-2 | |
| Record name | 6-Bromo-N-methyl-2-pyridinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=675109-37-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(6-Bromopyridin-2-yl)-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40594690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
